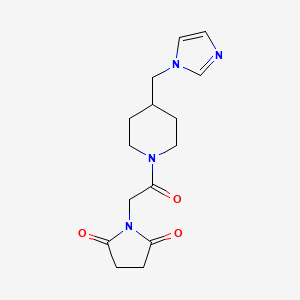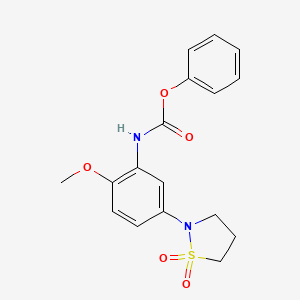![molecular formula C22H22N2S B2865862 2-(benzylsulfanyl)-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 337501-02-7](/img/structure/B2865862.png)
2-(benzylsulfanyl)-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-1
Méthodes De Préparation
The synthesis of 2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-1pyrindine-3-carbonitrile involves a multicomponent condensation reaction. The reaction typically includes malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The process begins with the formation of cyanothioacetamide, which undergoes Knoevenagel condensation with aldehydes to form alkenes. These alkenes are then involved in Stork alkylation with enamine, followed by intramolecular cyclotransamination to form the target bicyclic structure .
Analyse Des Réactions Chimiques
2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-1pyrindine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen sulfide, aldehydes, and alkylating agents . The major products formed from these reactions include thioesters and other derivatives of the cyclopenta[b]pyridine structure .
Applications De Recherche Scientifique
This compound has shown potential in several scientific research applications. It has been studied for its use as an inhibitor in corrosion protection for steel alloys . Additionally, it has applications in the synthesis of other heterocyclic compounds, which exhibit a wide spectrum of biological activities, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 .
Mécanisme D'action
The mechanism of action of 2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-1pyrindine-3-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-1pyrindine-3-carbonitrile can be compared with other similar compounds, such as 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) and other derivatives of cyclopenta[b]pyridine . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-1pyrindine-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-benzylsulfanyl-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S/c23-14-19-21(17-10-5-2-6-11-17)18-12-7-13-20(18)24-22(19)25-15-16-8-3-1-4-9-16/h1-5,8-9,17H,6-7,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYHNLNNZHCLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3CCC=CC3)C#N)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-morpholin-4-ylethyl)acetamide](/img/structure/B2865781.png)
amino}-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2865782.png)
![2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2865784.png)
![2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2865785.png)
![2-Chloro-N-[1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-yl]propanamide](/img/structure/B2865790.png)
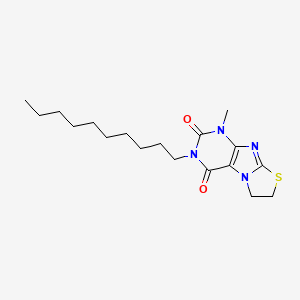
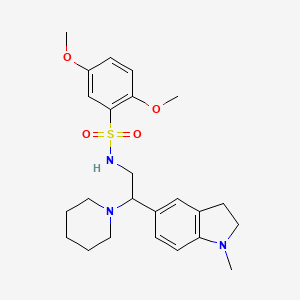
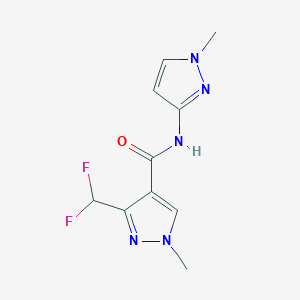
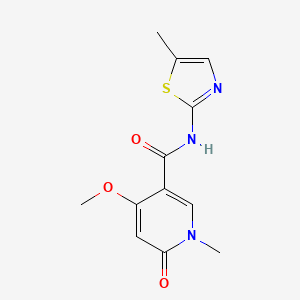
![N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2865797.png)
![5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2865798.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2865799.png)
